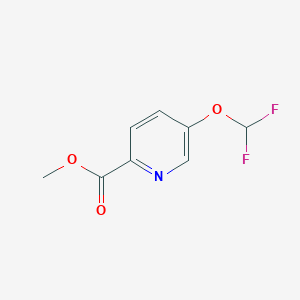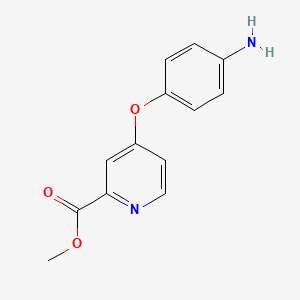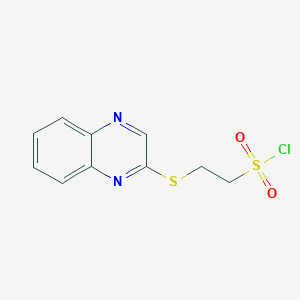
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride
説明
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is also known by other names such as Ethanesulfonyl chloride, 2-(2-quinoxalinylthio)-;2-(Quinoxalin-2-ylthio)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride consists of a quinoxaline ring attached to an ethane-1-sulfonyl chloride group via a sulfanyl linkage . The molecular weight of the compound is 288.77 g/mol .科学的研究の応用
Synthesis and Bioactivity of Quinoxaline Derivatives
Quinoxaline derivatives, including those related to 2-(quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride, are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities span from antimicrobial and antifungal to anticancer properties. The incorporation of sulfonamide groups into quinoxaline frameworks enhances their therapeutic potential, leading to advanced therapeutic agents against a variety of diseases (Irfan et al., 2021).
Quinoxaline in Organic Chemistry and Medicine
Quinoxaline and its analogs serve as fundamental scaffolds in organic synthesis, with applications extending to dyes, pharmaceuticals, and antibiotics. Their ability to form via condensation of ortho-diamines with 1,2-diketones highlights their versatility in chemical synthesis. This chemical flexibility underpins their exploration for antitumoral properties and roles as catalyst ligands (Pareek & Kishor, 2015).
Antimicrobial and Chronic Disease Treatment
Modifications to the quinoxaline structure can yield derivatives with a wide range of biomedical applications, particularly in antimicrobial activities and the treatment of chronic and metabolic diseases. This adaptability emphasizes the value of quinoxaline derivatives in drug development and therapy (Pereira et al., 2015).
Sensor Applications and Molecular Design
Dipyrazino[2,3-f:2′,3′-h]quinoxaline derivatives, due to their electron-deficient and planar structures, find utility in various applications including sensors, liquid crystals, and nanomaterials. Their role as basic scaffolds in organic materials highlights their significance beyond pharmacology, extending into material science and nanotechnology (Segura et al., 2015).
Anion Sensing and Biomolecular Science
Quinoxaline-based chemosensors exhibit specificity towards inorganic anions, illustrating their potential in biomolecular sciences. The structural modification of quinoxaline units enables the development of specific sensors, demonstrating the compound's utility in detailed analytical applications (Dey et al., 2018).
特性
IUPAC Name |
2-quinoxalin-2-ylsulfanylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCLTVKVJCHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



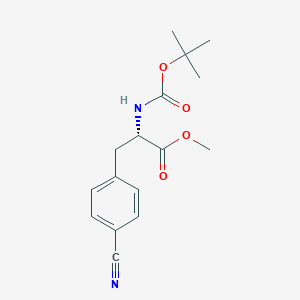
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)
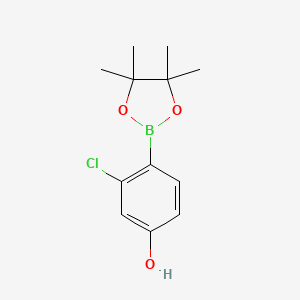
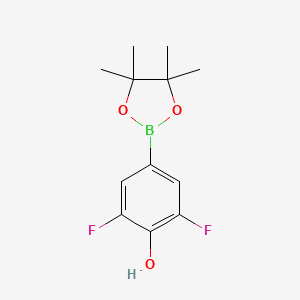
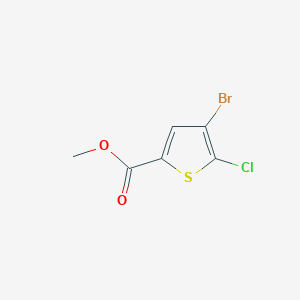

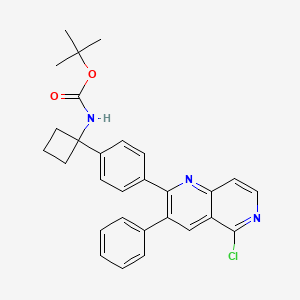
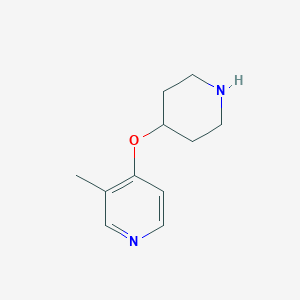
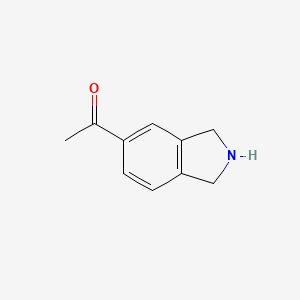
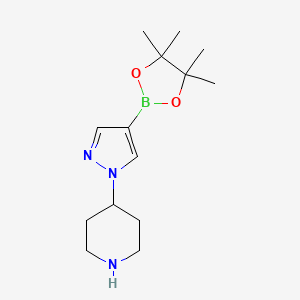
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)
